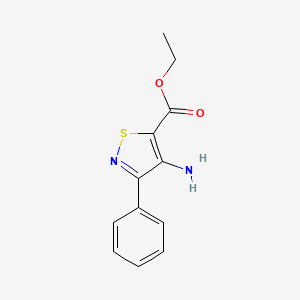
1-(Chloromethyl)-3,4-dihydroisoquinoline
Vue d'ensemble
Description
1-(Chloromethyl)-3,4-dihydroisoquinoline, also known as CM-DHIQ, is an organic compound with a molecular formula of C9H11ClN2. CM-DHIQ is a highly versatile compound and is used in various scientific research applications, including synthesizing new compounds, studying biochemical and physiological effects, and investigating mechanisms of action. CM-DHIQ is also used in laboratory experiments to investigate the potential of various drugs, chemicals, and materials.
Applications De Recherche Scientifique
Synthesis of Functionalized Isoquinolines
1-(Chloromethyl)-3,4-dihydroisoquinoline and its derivatives are valuable intermediates for synthesizing functionalized isoquinolines. Jacobs et al. (2009) demonstrated that chlorinated 3,4-dihydroisoquinolines, synthesized by chlorination of 1-alkyl-3,4-dihydroisoquinolines, serve as precursors for this process, involving aromatization through sequential 1,4-dehydrochlorination, tautomerization, and nucleophilic substitution (Jacobs et al., 2009).
Biological Activity
In a study by Mikhailovskii et al. (2018), 1-Chloromethyl- and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines showed promise in pharmacological applications. Their hydrochlorides displayed antiarrhythmic, anticonvulsant, and analgesic activities, with water-soluble 1-chloromethylisoquinoline hydrochlorides exhibiting significant antiarrhythmic effects (Mikhailovskii et al., 2018).
Hemostatic and Anticoagulant Effects
A series of 1-aroylmethyl-3,4-dihydroisoquinolines and 1-aryloxymethyl derivatives were synthesized and tested for their effects on blood clotting. Mikhailovskii et al. (2008) found that 1-aroylmethylisoquinolines typically exhibited a hemostatic effect, while the 1-aryloxymethyl-3,4-dihydroisoquinolines demonstrated anticoagulant actions, with the most active compound increasing blood coagulation by 17.7% (Mikhailovskii et al., 2008).
Antimicrobial and Antifungal Activities
The work of Surikova et al. (2014) explored the antimicrobial and antifungal properties of hydrochlorides of compounds derived from 1-chloromethyl isoquinolines. They found weak activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, with the compound containing a 3-spiro-cyclopentyl radical showing the maximum activity (Surikova et al., 2014).
Catalytic Asymmetric Synthesis
1,2,3,4-Tetrahydroisoquinoline, a key scaffold in many natural products, benefits from the synthesis of C1-chiral tetrahydroisoquinolines. Liu et al. (2015) summarized novel catalytic stereoselective strategies developed in the last decade for synthesizing 1,2,3,4-tetrahydroisoquinoline and 3,4-dihydroisoquinoline scaffolds, highlighting their applications in the total synthesis of alkaloid natural products (Liu et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
1-(chloromethyl)-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHLUJYURNDBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547780 | |
| Record name | 1-(Chloromethyl)-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36177-79-4 | |
| Record name | 1-(Chloromethyl)-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



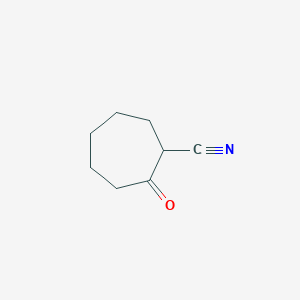

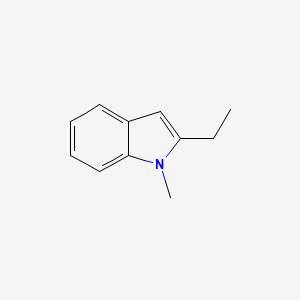
![2-Phenyl-2,4-dihydro-indeno[1,2-c]pyrazole](/img/structure/B1625593.png)
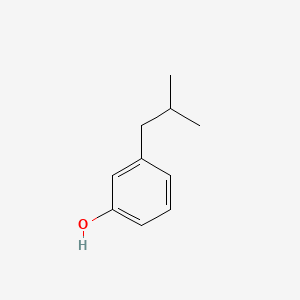
![7-Ethyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625595.png)

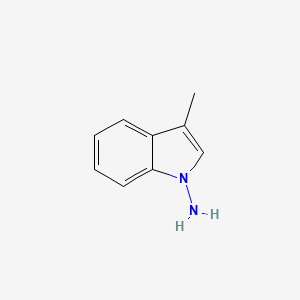
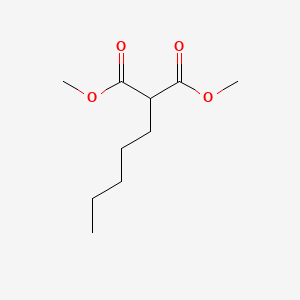
![3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine](/img/structure/B1625600.png)

